7-(3,4-diethoxyphenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
7-(3,4-diethoxyphenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system, substituted with a 3,4-diethoxyphenyl group and a 2-methylbenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-diethoxyphenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved by cyclization reactions involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors.
Substitution Reactions:
Purification: The final product is typically purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient reaction control and scaling up the process to meet industrial demands. Additionally, the use of green chemistry principles to reduce waste and improve sustainability would be considered.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and benzyl groups, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines if present.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Common organic solvents like dichloromethane, ethanol, and toluene.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group might yield benzaldehyde derivatives, while substitution reactions on the aromatic rings could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 7-(3,4-diethoxyphenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound may exhibit various activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research in this area focuses on understanding its interactions with biological targets and its potential therapeutic applications.
Medicine
In medicine, compounds with similar structures have been investigated for their potential use in treating diseases such as cancer, due to their ability to inhibit specific enzymes or signaling pathways involved in disease progression.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, or materials with specific properties. Its synthesis and functionalization are of interest for creating products with enhanced performance or novel functionalities.
Mechanism of Action
The mechanism of action of 7-(3,4-diethoxyphenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one would depend on its specific biological activity. Generally, such compounds may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors to modulate signaling pathways.
Disrupting Cellular Functions: Interfering with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
7-(3,4-dimethoxyphenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one: Similar structure with methoxy groups instead of ethoxy groups.
7-(3,4-diethoxyphenyl)-3-(2-chlorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one: Chlorine substitution on the benzyl group.
7-(3,4-diethoxyphenyl)-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one: Different positioning of the thieno and pyrimidine rings.
Uniqueness
The uniqueness of 7-(3,4-diethoxyphenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one lies in its specific substitution pattern and the resulting biological and chemical properties. The presence of both ethoxy groups and the 2-methylbenzyl group may confer distinct reactivity and interaction profiles compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
7-(3,4-diethoxyphenyl)-3-[(2-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-4-28-20-11-10-17(12-21(20)29-5-2)19-14-30-23-22(19)25-15-26(24(23)27)13-18-9-7-6-8-16(18)3/h6-12,14-15H,4-5,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYFEVHHRHDDMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=CC=C4C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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